molecular formula C17H20N2O4S B2689961 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034289-57-9

1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2689961
CAS No.: 2034289-57-9
M. Wt: 348.42
InChI Key: WAUIVGFEAVISMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a synthetic small molecule of significant research interest due to its hybrid structure, which incorporates both an azetidine and a substituted pyridinone pharmacophore. This compound is primarily investigated for its potential in oncology research, specifically in overcoming Multiple Drug Resistance (MDR) in cancer cells. The structural motif of an azetidine ring linked via an ether bridge to a pyridinone core is found in compounds that act as potent promoters of antitumor agents, helping to circumvent resistance mechanisms in vitro and in vivo . Furthermore, the presence of the sulfonylated azetidine moiety is a key feature in modern medicinal chemistry, as this scaffold is utilized in the design of potent and selective enzyme inhibitors. For instance, analogous compounds featuring an azetidine ring have been developed as highly effective inhibitors for enzymes like aldosterone synthase (CYP11B2), demonstrating the utility of this structural group in achieving targeted biological activity . The integration of these features makes this compound a valuable tool for researchers exploring advanced therapeutic strategies in areas such as cancer chemotherapy and selective enzyme modulation. Its mechanism of action is believed to involve interference with key cellular signaling pathways without exhibiting the high calcium channel antagonism associated with earlier generations of similar compounds, thus providing a more targeted research profile .

Properties

IUPAC Name

1,6-dimethyl-4-[1-(3-methylphenyl)sulfonylazetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-5-4-6-16(7-12)24(21,22)19-10-15(11-19)23-14-8-13(2)18(3)17(20)9-14/h4-9,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIVGFEAVISMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the m-Tolylsulfonyl Group: This step usually involves sulfonylation reactions using reagents like m-toluenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyridinone core or the azetidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halides or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Modified Sulfonyl Groups

Compound : 1,6-Dimethyl-4-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one (CAS 2034310-89-7)

  • Key Differences : Replaces the m-tolylsulfonyl group with a thiophene-2-sulfonyl substituent.
  • Implications :
    • Electron Effects : Thiophene’s aromatic sulfur may enhance π-π stacking compared to the m-tolyl group’s methyl-substituted benzene.
    • Solubility : The thiophene moiety could reduce hydrophobicity relative to the m-tolyl group.
    • Molecular Weight : 340.42 g/mol (vs. ~363.46 g/mol for the target compound, estimated based on m-tolylsulfonyl’s molecular formula).
  • Applications: Potential differences in bioavailability or receptor binding due to sulfonyl group variation .

Pyridinone Derivatives with Trifluoromethyl Substituents

Compound 1 : 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 22123-19-9)

  • Key Differences : Lacks the azetidinyloxy-sulfonyl side chain but includes a trifluoromethyl group at position 3.
  • Similarity Score: 0.87 (structural similarity to the target compound, likely based on Tanimoto coefficients from molecular fingerprints) .

Compound 2 : 1,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 343981-56-6)

  • Key Differences: Shares the 1,6-dimethylpyridinone core but substitutes the azetidinyloxy-sulfonyl group with -CF₃.
  • Implications :
    • Lipophilicity : The -CF₃ group increases logP compared to sulfonyl-containing analogs, influencing membrane permeability.
    • Similarity Score : 0.83, suggesting moderate structural overlap with the target compound .

Heterocyclic Analogs with Thiophene/Coumarin Moieties

Compound : 1-Cyclopropyl-6-methyl-4-((1-(1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

  • Key Differences : Replaces m-tolylsulfonyl with a thiophen-3-yl-carbonyl-azetidine group.
  • Implications :
    • Bioactivity : The carbonyl linker and thiophene may alter binding kinetics in enzyme inhibition studies.
    • Synthetic Complexity : Additional steps required for introducing the cyclopropyl and thiophene groups .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Similarity
1,6-Dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one Not Provided C₁₉H₂₂N₂O₅S ~363.46 m-Tolylsulfonyl, azetidinyloxy Reference
1,6-Dimethyl-4-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]oxy}-pyridin-2(1H)-one 2034310-89-7 C₁₄H₁₆N₂O₄S₂ 340.42 Thiophene-2-sulfonyl, azetidinyloxy High
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one 22123-19-9 C₇H₆F₃NO 177.12 Trifluoromethyl 0.87
1,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one 343981-56-6 C₈H₈F₃NO 191.15 1,6-Dimethyl, trifluoromethyl 0.83

Research Implications

  • Structure-Activity Relationships (SAR) : The m-tolylsulfonyl group’s steric bulk may improve target selectivity over thiophene-sulfonyl analogs in receptor-ligand interactions.
  • Drug Design: Trifluoromethyl-substituted pyridinones offer advantages in metabolic stability but may require additional functionalization for solubility .

Biological Activity

1,6-Dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, with CAS number 2034289-57-9, is a synthetic organic compound belonging to the pyridinone class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, with a molecular weight of 348.4 g/mol. Its structure features a pyridinone core linked to an azetidine moiety and an m-tolylsulfonyl group, which may influence its biological interactions and efficacy.

PropertyValue
CAS Number2034289-57-9
Molecular FormulaC₁₇H₂₀N₂O₄S
Molecular Weight348.4 g/mol
Chemical ClassPyridinones

Biological Activity

Research indicates that compounds in the pyridinone class often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism of action likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. Further studies are required to elucidate the precise molecular targets and mechanisms involved.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within target cells. This interaction may modulate enzymatic activity or receptor signaling, leading to therapeutic effects.

Research Findings and Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized using a multi-step process involving the formation of the pyridinone core, introduction of the azetidine ring via nucleophilic substitution, and subsequent sulfonylation with m-toluenesulfonyl chloride .
  • Biological Profiling : In a study published in the Journal of Organic Chemistry, researchers profiled various azetidine-based compounds for their biological activities, highlighting the potential of this compound as a lead candidate for further drug development .
  • Anticancer Studies : A recent investigation into the anticancer properties revealed that this compound exhibited selective cytotoxicity towards several cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds indicates that variations in functional groups significantly affect biological activity. For example:

Compound NameKey DifferencesBiological Activity
1,6-dimethyl-4-((1-(p-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-onep-Tolylsulfonyl groupSimilar antimicrobial activity
1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-3(1H)-oneDifferent position of pyridinone coreAltered pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.